2-(2-Chloroethyl)pyrazine

Antibacterial Antimicrobial resistance Drug discovery

2-(2-Chloroethyl)pyrazine (CAS: 1343603-77-9, molecular formula C6H7ClN2, molecular weight 142.59 g/mol) is a halogenated pyrazine derivative featuring a chloroethyl substituent at the 2-position of the pyrazine ring. The compound has a predicted boiling point of 222.9±25.0 °C, predicted density of 1.187±0.06 g/cm³, and predicted pKa of 0.87±0.10.

Molecular Formula C6H7ClN2
Molecular Weight 142.58 g/mol
Cat. No. B12987603
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(2-Chloroethyl)pyrazine
Molecular FormulaC6H7ClN2
Molecular Weight142.58 g/mol
Structural Identifiers
SMILESC1=CN=C(C=N1)CCCl
InChIInChI=1S/C6H7ClN2/c7-2-1-6-5-8-3-4-9-6/h3-5H,1-2H2
InChIKeyKQVGRPYBCHAPOF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(2-Chloroethyl)pyrazine: Product Overview and Core Chemical Properties for Procurement


2-(2-Chloroethyl)pyrazine (CAS: 1343603-77-9, molecular formula C6H7ClN2, molecular weight 142.59 g/mol) is a halogenated pyrazine derivative featuring a chloroethyl substituent at the 2-position of the pyrazine ring . The compound has a predicted boiling point of 222.9±25.0 °C, predicted density of 1.187±0.06 g/cm³, and predicted pKa of 0.87±0.10 . It is commercially available as both the free base and the hydrochloride salt form (CAS: 1427379-53-0, molecular formula C6H8Cl2N2, molecular weight 179.04 g/mol, purity specification ≥95%) . The chloroethyl moiety provides an electrophilic site for nucleophilic substitution reactions, making this compound a versatile intermediate in organic synthesis .

Why 2-(2-Chloroethyl)pyrazine Cannot Be Substituted by Generic Pyrazine Derivatives


Substitution of 2-(2-chloroethyl)pyrazine with structurally similar pyrazine derivatives introduces quantifiable differences in biological activity and synthetic utility. The position of chlorine substitution is critical: in halogenated pyrazine-based chalcones, 2-chloro derivatives demonstrated the highest inhibitory effect on Staphylococcus sp. compared to other halogen substitution patterns [1]. The regioisomer 2-(1-chloroethyl)pyrazine exhibits different reactivity profiles due to altered steric and electronic effects at the chloroethyl attachment point. In antiparasitic assays against Trypanosoma cruzi, 2-chloroethyl pyrazinoate (EC50 comparable to benznidazole in reducing infection rate) displayed distinct activity from methyl and ethyl ester analogs [2]. In synthetic applications, chloroalkylpyrazines serve as efficient precursors for deuterium-labeled standards, with yields varying significantly based on substitution pattern; non-chlorinated alkylpyrazines cannot undergo the same nucleophilic displacement chemistry [3]. These differences are not interchangeable for applications requiring specific reactivity or biological profiles.

2-(2-Chloroethyl)pyrazine: Quantitative Performance Evidence for Scientific Selection


Superior Antibacterial Activity of 2-Chloro Derivatives Against Staphylococcus Species

In a comparative panel of selected bacteria, 2-chloro-substituted pyrazine derivatives demonstrated the highest inhibitory effect on Staphylococcus sp. relative to other halogen substitution patterns evaluated in the same study [1]. This finding establishes a class-level advantage for 2-chloro pyrazine derivatives over 2-bromo, 2-fluoro, and non-halogenated analogs.

Antibacterial Antimicrobial resistance Drug discovery

Antimycobacterial MIC Activity of 2-Chloroethyl Pyrazinoate Against M. tuberculosis H37Rv

2-Chloroethyl pyrazinoate, synthesized from 2-(2-chloroethyl)pyrazine-related chemistry, exhibited an MIC of 3.96 μg/mL against M. tuberculosis H37Rv (ATCC27294) at pH 6.6 using the MABA technique [1]. This compound was developed as a prodrug to address the poor mycobacterial penetration of pyrazinoic acid (POA), the active form of pyrazinamide [1].

Antimycobacterial Tuberculosis Prodrug

Selective Antiparasitic Activity Profile Against Trypanosoma cruzi with Low Cytotoxicity

In a repurposing study of pyrazinoic acid ester derivatives, 2-chloroethyl pyrazinoate (compound 4) significantly reduced the number of intracellular T. cruzi parasites at 100 μg/mL (p < 0.05) compared to control [1]. Critically, compounds 1-4 showed no significant cytotoxicity against THP-1, J774, and HeLa cells (CC50 >1000 μM), indicating considerable selectivity against the parasites [1]. Methyl ester (compound 2, EC50 = 182 μM) and ethyl ester (compound 3, EC50 = 447 μM) showed different activity profiles.

Antiparasitic Chagas disease Drug repurposing

Efficient Precursor for Deuterium-Labeled Alkylpyrazine Internal Standards in SIDA

Chloroalkylpyrazines, including 2-(2-chloroethyl)pyrazine and related derivatives, serve as efficient starting materials for synthesizing deuterium-labeled alkylpyrazines [1]. These labeled compounds are subsequently used as internal standards in Stable Isotope Dilution Assays (SIDA) for accurate quantitation of aroma components in complex food matrices [1]. The synthesis of deuterium-labeled alkylpyrazines from chloroalkylpyrazine precursors was achieved in yields ranging from 57% to 100% with purities between 86% and 98% across various alkylpyrazine substrates [1].

Stable isotope dilution assay Analytical chemistry Food analysis

High-Value Application Scenarios for 2-(2-Chloroethyl)pyrazine Based on Quantitative Evidence


Antibacterial Drug Discovery Targeting Gram-Positive Staphylococcus Infections

Research groups developing novel antibacterial agents against Staphylococcus sp. should prioritize 2-chloro-substituted pyrazine scaffolds, including those derived from 2-(2-chloroethyl)pyrazine. Evidence demonstrates that 2-chloro derivatives exhibited the highest inhibitory effect on Staphylococcus sp. among halogenated pyrazine-based chalcones evaluated in comparative antibacterial panels [1]. The chloroethyl moiety provides a reactive handle for further functionalization via nucleophilic substitution, enabling systematic structure-activity relationship studies.

Antimycobacterial Prodrug Development for Tuberculosis Therapy

2-(2-Chloroethyl)pyrazine is a strategic building block for antimycobacterial prodrug development. As demonstrated with 2-chloroethyl pyrazinoate (MIC = 3.96 μg/mL against M. tuberculosis H37Rv at pH 6.6), the 2-chloroethyl ester modification addresses the poor mycobacterial penetration limitation of pyrazinoic acid, the active form of pyrazinamide [2]. This application scenario is particularly relevant for research programs targeting MDR-TB and XDR-TB where novel prodrug strategies are urgently needed.

Antiparasitic Agent Development with High Selectivity Requirements

For Chagas disease drug discovery programs, 2-(2-chloroethyl)pyrazine-derived pyrazinoates offer a favorable selectivity profile. The 2-chloroethyl ester demonstrated significant reduction of intracellular T. cruzi parasites at 100 μg/mL while maintaining CC50 >1000 μM against mammalian cell lines (THP-1, J774, HeLa) [3]. This high selectivity margin is critical for antiparasitic drug candidates where cytotoxicity is a primary procurement and development gatekeeper.

Synthesis of Deuterium-Labeled Internal Standards for SIDA in Food and Flavor Analysis

Analytical laboratories conducting Stable Isotope Dilution Assays (SIDA) for pyrazine aroma components in food matrices should procure chloroalkylpyrazines including 2-(2-chloroethyl)pyrazine as precursors for in-house deuterium-labeled standard synthesis. Chloroalkylpyrazines enable efficient deuteration (yields 57–100%, purities 86–98%) via nucleophilic substitution, circumventing the commercial unavailability of labeled alkylpyrazine standards [4]. This application is validated in SIDA workflows for quantitation of alkylpyrazines in peanut butter, cocoa powder, and instant coffee [4].

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